molecular formula C11H22O2 B14351352 5-Hydroxy-2,2-dimethylnonan-3-one CAS No. 91157-57-2

5-Hydroxy-2,2-dimethylnonan-3-one

Cat. No.: B14351352
CAS No.: 91157-57-2
M. Wt: 186.29 g/mol
InChI Key: BFUBNNDTQHIHHB-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethylnonan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group attached to the fifth carbon and two methyl groups attached to the second carbon of a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2-dimethylnonan-3-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,2-dimethylpropanal and 1-pentanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pH, ensures high yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2-dimethylnonan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-Oxo-2,2-dimethylnonan-3-one.

    Reduction: 5-Hydroxy-2,2-dimethylnonan-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-2,2-dimethylnonan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2-dimethylnonan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2,2-dimethylhexan-3-one
  • 5-Hydroxy-2,2-dimethylheptan-3-one
  • 5-Hydroxy-2,2-dimethyloctan-3-one

Uniqueness

5-Hydroxy-2,2-dimethylnonan-3-one is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties, such as boiling point and solubility

Properties

CAS No.

91157-57-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5-hydroxy-2,2-dimethylnonan-3-one

InChI

InChI=1S/C11H22O2/c1-5-6-7-9(12)8-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3

InChI Key

BFUBNNDTQHIHHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)C(C)(C)C)O

Origin of Product

United States

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